molecular formula C13H17N5O4 B8122670 3'-O-Allyladenosine

3'-O-Allyladenosine

Cat. No.: B8122670
M. Wt: 307.31 g/mol
InChI Key: KURUYHOEDIRMCE-QYVSTXNMSA-N
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Description

3’-O-Allyladenosine is a modified nucleoside that plays a significant role in biochemical research, particularly in the study of adenosine receptors. This compound is characterized by the presence of an allyl group attached to the 3’ position of the adenosine molecule. It is a white to off-white powder with a molecular formula of C13H17N5O4 and a molecular weight of 307.31 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Allyladenosine typically involves the allylation of adenosine. One common method is the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 3’-O-Allyladenosine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of enzymatic synthesis has also been explored, where enzymes like poly(U) polymerase mutants are used to incorporate the allyl group into the nucleoside .

Chemical Reactions Analysis

Types of Reactions: 3’-O-Allyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-O-Allyladenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-O-Allyladenosine involves its interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological effects. The allyl group modification enhances the binding affinity and selectivity of the compound for specific adenosine receptor subtypes. This interaction leads to the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels .

Comparison with Similar Compounds

    2’-O-Allyladenosine: Similar structure but with the allyl group at the 2’ position.

    2’-O-Methyladenosine: Contains a methyl group instead of an allyl group.

    3’-O-Methyladenosine: Contains a methyl group at the 3’ position

Uniqueness: 3’-O-Allyladenosine is unique due to its specific modification at the 3’ position, which provides distinct biochemical properties. This modification enhances its stability and binding affinity to adenosine receptors, making it a valuable tool in biochemical and pharmacological research.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-enoxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-2-3-21-10-7(4-19)22-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h2,5-7,9-10,13,19-20H,1,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURUYHOEDIRMCE-QYVSTXNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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